

Tenovin-1 discovery and initial characterization

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Compound Focus: Tenovin-1

CAS No.: 380315-80-0

Cat. No.: S548219

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Initial Discovery & Characterization

The following table summarizes the key findings from the initial discovery and subsequent characterization of **Tenovin-1**.

Aspect	Initial Characterization (c. 2008)	Expanded Understanding (Post-2008)
Discovery Context	Hit from a cell-based screen of 30,000 compounds for p53 activators [1]	--
Primary Target (Initial)	Sirtuin 1 and 2 (SIRT1/2) inhibitor [1] [2] [3]	--
Additional Targets	--	Dihydroorotate dehydrogenase (DHODH) inhibitor and blocker of uridine transport [4] [2] [3]
Effect on p53	Increases p53 protein levels, induces p21 mRNA/protein; protects p53 from MDM2-mediated degradation [1] [2] [3]	Activation occurs via multiple mechanisms (SIRT & DHODH inhibition) [4]

Aspect	Initial Characterization (c. 2008)	Expanded Understanding (Post-2008)
Cellular Outcome	Decreases tumor cell growth; effect is p53-dependent & independent; some cancer lines with mutant p53 remain sensitive [1]	Cell death mechanism varies (caspase-dependent in p53 WT cells; AIF & ROS involvement in p53 null cells) [2]
In Vivo Activity	Impairs growth of BL2 and ARN8 tumor xenografts in SCID mice [1] [2] [3]	--

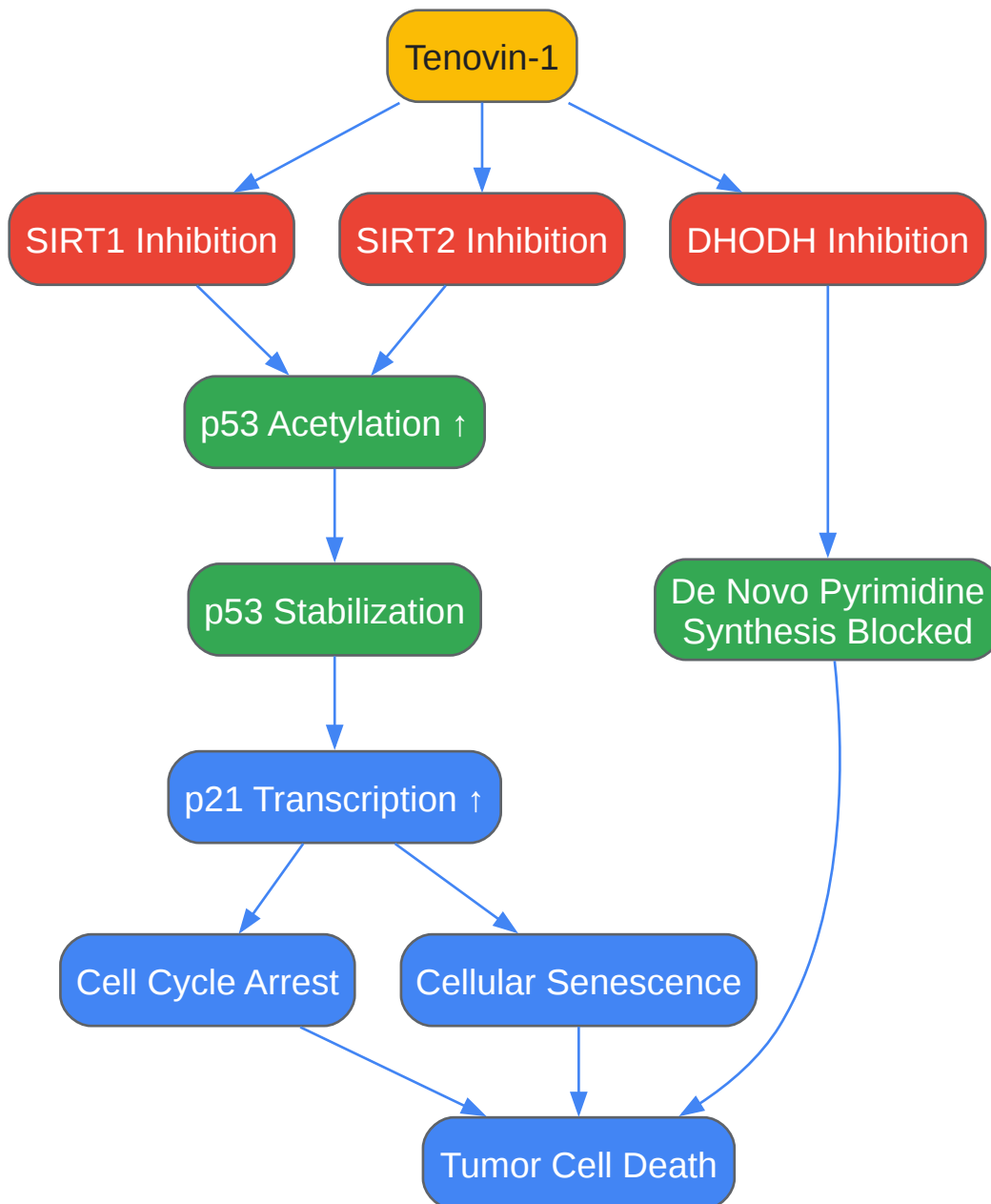
Experimental Models & Protocols

Key experimental details from the foundational and follow-up studies are summarized below.

Experimental Area	Method / Model	Key Protocol Detail (Tenovin-1 Treatment)
In Vitro - General	Cell Viability (MTT/Trypan Blue): HCT116, BL2, ARN8, NHDF cells [1] [2] [3]	Concentrations: ~1-10 μ M; Duration: 48 hours to 4 days [1] [3]
In Vitro - Mechanism	Western Blot (p53 accumulation): MCF-7, SKNSH cells [1] [4] [3]	Concentration: 10 μ M; Duration: 2-6 hours [1] [3]
In Vitro - Senescence	SA-β-gal Assay: Rat primary astrocytes [5]	--
In Vivo - Efficacy	Xenograft Model: SCID mice with ARN8 or BL2 cells [1] [3]	Dosage: 92-92.5 mg/kg; Route: Intraperitoneal (i.p.) [1] [3]
In Vitro - Enzymology	DHODH Enzyme Activity Assay [4]	--
Target Engagement	Cellular Thermal Shift Assay (CETSA) for SIRT1 [4]	--

Mechanism of Action

The diagram below illustrates the core multi-target mechanism of action of **Tenovin-1**.



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As the diagram shows:

- **SIRT1/2 Inhibition:** **Tenovin-1** inhibits these deacetylases, leading to increased acetylation of p53. Acetylated p53 is protected from MDM2-mediated degradation, resulting in its stabilization and accumulation. This promotes the transcription of target genes like p21, driving cell cycle arrest and senescence [1] [6].

- **DHODH Inhibition: Tenovin-1** independently inhibits DHODH, a key enzyme in the *de novo* pyrimidine synthesis pathway. This blocks the production of nucleotides, inducing replication stress and contributing to tumor cell death [4].

Key Insights for Researchers

- **Polypharmacology is Central:** The bioactivity of **Tenovin-1** arises from its combined inhibition of SIRT1, SIRT2, and DHODH [4]. Researchers using it as a "SIRT inhibitor" should consider DHODH effects in their experimental systems.
- **p53 Status Matters, But Isn't Everything:** Cellular response depends on p53 status. Death in p53 wild-type cells is often caspase-dependent, while p53-null cells may die through alternative pathways involving AIF (Apoptosis-Inducing Factor) and ROS [2].
- **Model-Dependent Senescence:** In non-cancer models, **Tenovin-1** can induce a potent senescent phenotype. In primary rat astrocytes, it increases SA- β -gal activity and impairs wound-healing capacity [5].

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